Tetrapeptide-30

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

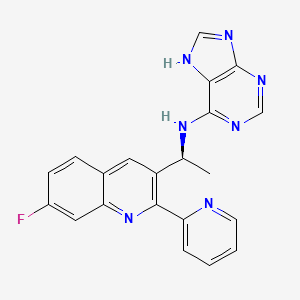

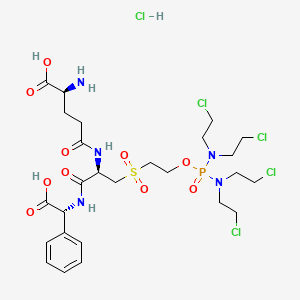

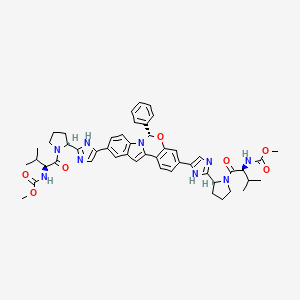

Tetrapeptide-30 is a synthetic peptide composed of four amino acids: proline, lysine, glutamic acid, and lysine. It is known for its skin-brightening and anti-inflammatory properties, making it a popular ingredient in cosmetic formulations. This compound works by inhibiting the activation of melanocytes, which are responsible for melanin production, thereby reducing hyperpigmentation and evening out skin tone .

Wissenschaftliche Forschungsanwendungen

Tetrapeptide-30 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and interaction with other biomolecules.

Medicine: Explored for its potential therapeutic effects in treating hyperpigmentation disorders and inflammatory skin conditions.

Industry: Incorporated into cosmetic products for its skin-brightening and anti-inflammatory properties.

Wirkmechanismus

Tetrapeptide-30 works by inhibiting the production of proopiomelanocortin (POMC) peptide, a precursor for melanocyte-stimulating hormone (α-MSH), thereby reducing the hormone responsible for melanin production after inflammation or UV exposure . This regulates the interaction between keratinocytes and melanocytes, leading to a reduction in skin discoloration .

Safety and Hazards

Zukünftige Richtungen

Peptides like Tetrapeptide-30 are gaining interest in the field of therapeutics due to their selectivity, decreasing the risk of side effects, and their rapid metabolism by proteases allowing short time activity in the body . Future research will likely focus on enhancing the stability of peptides and their constructs, and developing selective ligands for different isoforms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrapeptide-30 is synthesized using solid-phase peptide synthesis (SPPS). This method involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected and activated to ensure precise bonding, resulting in a high-purity peptide .

Industrial Production Methods: In industrial settings, the production of this compound involves automated peptide synthesizers that streamline the SPPS process. These machines allow for the efficient and consistent production of peptides by controlling the addition of reagents, washing, and deprotection steps .

Analyse Chemischer Reaktionen

Types of Reactions: Tetrapeptide-30 can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure, potentially affecting its stability and activity.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, altering its conformation.

Substitution: Amino acid residues within this compound can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while substitution can result in peptide analogs with altered biological activity .

Vergleich Mit ähnlichen Verbindungen

Palmitoyl pentapeptide-4: Known for its anti-aging properties and ability to stimulate collagen production.

Copper tripeptide-1: Recognized for its wound-healing and skin-repairing effects.

Acetyl hexapeptide-8: Commonly used for its muscle-relaxing properties, reducing the appearance of wrinkles.

Uniqueness of Tetrapeptide-30: this compound is unique in its dual action of inhibiting melanocyte activation and reducing inflammation. This makes it particularly effective for treating hyperpigmentation and inflammatory skin conditions, setting it apart from other peptides that may only target one aspect of skin health .

Eigenschaften

CAS-Nummer |

1036207-61-0 |

|---|---|

Molekularformel |

C22H40N6O7 |

Molekulargewicht |

500.6 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C22H40N6O7/c23-11-3-1-6-15(26-19(31)14-8-5-13-25-14)20(32)27-16(9-10-18(29)30)21(33)28-17(22(34)35)7-2-4-12-24/h14-17,25H,1-13,23-24H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)(H,34,35)/t14-,15-,16-,17-/m0/s1 |

InChI-Schlüssel |

LYHZXMVNRVAAJA-QAETUUGQSA-N |

Isomerische SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O |

SMILES |

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |

Kanonische SMILES |

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |

Reinheit |

98% |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-8-prop-1-en-2-yl-1,3-dioxaspiro[4.5]decane](/img/structure/B612241.png)

![(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B612247.png)